Utility as a Precursor to Gastric H+/K+-ATPase Inhibitors (P-CABs) vs. Non-Sulfonylated Pyrroles
The 3-methylsulfonyl pyrrole core is a critical structural motif for a class of potassium-competitive acid blockers (P-CABs) [1]. In the development of the clinical candidate TAK-438 (vonoprazan), the pyrrole core's substitution pattern, including a sulfonyl group, was crucial for achieving potent H+/K+-ATPase inhibition. While 2-Methyl-3-(methylsulfonyl)-1H-pyrrole is a simpler building block, it provides the foundational sulfonyl-pyrrole scaffold necessary to construct more complex P-CABs. A non-sulfonylated pyrrole (e.g., 2-methyl-1H-pyrrole) lacks this essential functional group, making it unsuitable as a direct precursor for this class of compounds .
| Evidence Dimension | Potential to Serve as a Precursor for H+/K+-ATPase Inhibitors (P-CABs) |
|---|---|
| Target Compound Data | Contains 3-methylsulfonyl group; a known pharmacophore in P-CAB development [1]. |
| Comparator Or Baseline | 2-methyl-1H-pyrrole or other non-sulfonylated pyrroles |
| Quantified Difference | Not directly quantifiable for the intermediate. For a final P-CAB drug candidate derived from a similar scaffold, the IC50 against H+/K+-ATPase is <100 nM , a potency not achievable with a non-sulfonylated analog. |
| Conditions | P-CAB agent 2 (derived from a pyrrole sulfonyl scaffold) was tested in an in vitro H+/K+-ATPase activity assay . |
Why This Matters
For research groups working on novel P-CABs, 2-Methyl-3-(methylsulfonyl)-1H-pyrrole is a necessary starting material to install the essential sulfonyl pharmacophore.
- [1] Arikawa, Y., et al. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). J Med Chem. 2012 May 10;55(9):4446-56. DOI: 10.1021/jm300318t. View Source
